molecular formula C21H25N5O B11260576 (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B11260576
M. Wt: 363.5 g/mol
InChI Key: JGBYXQIJRWFSMB-DHZHZOJOSA-N
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Description

(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a phenyl group, a pyridazinyl group, a piperazinyl group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting a suitable pyridazine derivative with pyrrolidine under specific conditions, such as heating in the presence of a base.

    Formation of the Piperazinyl Intermediate: The piperazinyl intermediate can be synthesized by reacting a suitable piperazine derivative with the pyridazinyl intermediate under appropriate conditions.

    Formation of the Final Compound: The final compound can be synthesized by reacting the piperazinyl intermediate with a suitable phenyl derivative under conditions that promote the formation of the (E)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: The compound of interest.

    (E)-3-phenyl-1-(4-(6-(morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: A similar compound with a morpholinyl group instead of a pyrrolidinyl group.

    (E)-3-phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. The presence of the pyrrolidinyl group may confer distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H25N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-3,6-11H,4-5,12-17H2/b11-8+

InChI Key

JGBYXQIJRWFSMB-DHZHZOJOSA-N

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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